molecular formula C14H18O4 B1405201 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene CAS No. 880081-66-3

3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Cat. No. B1405201
M. Wt: 250.29 g/mol
InChI Key: ALYGIGQPCFGLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Chemical Structure :

Scientific Research Applications

Synthesis and Characterization of Poly(phenylacetylene)s

Researchers have developed new amphiphilic poly(phenylacetylene)s with oligo(ethylene oxide) pendants. These polymers, including poly{4-[2-(2-hydroxyethoxy)ethoxy]phenylacetylene}, exhibit unique properties and are synthesized using organorhodium complexes as catalysts. They are characterized by various techniques like IR, UV, NMR, and thermogravimetric analysis, showcasing potential applications in different fields (Chen, Tang, & Cheuk, 2006).

Novel Asymmetric Phenylacetylene Synthesis

A novel asymmetric phenylacetylene half-cycle compound has been synthesized using the Sonogashira coupling reaction. The synthetic routes and reaction conditions were meticulously studied, and the structures of the target compounds and intermediates were confirmed through techniques like 1H NMR, 13C NMR, EI-MS, HRMS, and element analysis. This indicates the potential for diverse applications in molecular synthesis and materials science (Peng-cheng, 2013).

Polymer Electrolyte Synthesis and Application

A novel cyclic ether monomer, 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy-methyl}-3′-methyloxetane (HEMO), has been synthesized, leading to the creation of a hyperbranched polyether (PHEMO) using BF3·Et2O as the initiator through cationic ring-opening polymerization. This polymer exhibits excellent segment motion performance, potentially beneficial for ion transport of polymer electrolytes, and has demonstrated high thermostability. The ionic conductivity measurements reveal its potential application in lithium-ion batteries (Lin et al., 2006).

Spontaneous Formation of Hydrophilic Surfaces by Block Copolymer Segregation

A block copolymer of deuterated polystyrene (dPS) and 2-[2-(2-methoxyethoxy)ethoxy]ethyl methacrylate (PME3MA) spontaneously exposes the PME3MA block, transforming the hydrophobic polystyrene surface into a hydrophilic one. The surface segregation of dPS−PME3MA due to its PME3MA block is probed through various spectroscopy techniques. This phenomenon highlights the potential use of such copolymers in modifying surface properties for various applications (Yokoyama et al., 2005).

properties

IUPAC Name

2-[2-[2-(3-ethynylphenoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-13-4-3-5-14(12-13)18-11-10-17-9-8-16-7-6-15/h1,3-5,12,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYGIGQPCFGLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene
Reactant of Route 2
Reactant of Route 2
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene
Reactant of Route 3
Reactant of Route 3
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene
Reactant of Route 4
Reactant of Route 4
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene
Reactant of Route 5
Reactant of Route 5
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene
Reactant of Route 6
Reactant of Route 6
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene

Citations

For This Compound
2
Citations
J Chen, KKL Cheuk, BZ Tang - Journal of Polymer Science Part …, 2006 - Wiley Online Library
A group of new amphiphilic poly(phenylacetylene)s bearing polar oligo(ethylene oxide) pendants, poly{4‐[2‐(2‐hydroxyethoxy)ethoxy]phenylacetylene} (1), poly(4‐{2‐[2‐(2‐…
Number of citations: 13 onlinelibrary.wiley.com
KLK Cheuk - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.